molecular formula C9H8FNO4 B14041498 Dimethyl 6-fluoropyridine-2,5-dicarboxylate

Dimethyl 6-fluoropyridine-2,5-dicarboxylate

Katalognummer: B14041498
Molekulargewicht: 213.16 g/mol
InChI-Schlüssel: QPLOBAFJXWWYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 6-fluoropyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two ester groups at the 2 and 5 positions of the pyridine ring, along with a fluorine atom at the 6 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 6-fluoropyridine-2,5-dicarboxylate typically involves the esterification of 6-fluoropyridine-2,5-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 6-fluoropyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted pyridine derivatives from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Dimethyl 6-fluoropyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of dimethyl 6-fluoropyridine-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Similar structure but lacks the fluorine atom.

    Dimethyl 2,5-furandicarboxylate: Contains a furan ring instead of a pyridine ring.

    Dimethyl 2,6-difluoropyridine-3,5-dicarboxylate: Contains two fluorine atoms at different positions.

Uniqueness

Dimethyl 6-fluoropyridine-2,5-dicarboxylate is unique due to the presence of a single fluorine atom at the 6 position, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This fluorine atom can enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C9H8FNO4

Molekulargewicht

213.16 g/mol

IUPAC-Name

dimethyl 6-fluoropyridine-2,5-dicarboxylate

InChI

InChI=1S/C9H8FNO4/c1-14-8(12)5-3-4-6(9(13)15-2)11-7(5)10/h3-4H,1-2H3

InChI-Schlüssel

QPLOBAFJXWWYMX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(C=C1)C(=O)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.